molecular formula C22H25N3O B2720247 1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 840477-93-2

1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No. B2720247
CAS RN: 840477-93-2
M. Wt: 347.462
InChI Key: JFSBBWZBQIMJGO-UHFFFAOYSA-N
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Description

The compound is a spiro compound, which is a type of compound where two rings share a single atom . The compound has a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an ethyl group (a two-carbon chain), and a piperidine ring (a six-membered ring with one nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and various functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the phenyl group might undergo electrophilic aromatic substitution reactions, while the piperidine ring might undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the types of functional groups present, and the overall polarity of the molecule .

Scientific Research Applications

Synthesis Techniques

  • Ultrasound-Promoted Synthesis: Ultrasound irradiation is used to synthesize similar spiro compounds, enhancing rates and yields compared to conventional methods (Wang et al., 2012).

Receptor Affinity Studies

  • Sigma-Receptor Affinity: Studies on related spiro compounds reveal insights into their affinity for σ1- and σ2-receptors, with specific substituents enhancing receptor affinity (Maier & Wünsch, 2002).

Antimicrobial and Anti-Inflammatory Activity

  • Antimicrobial and Anti-Inflammatory Properties: Some spiro compounds, including related structures, have shown promising antimicrobial and anti-inflammatory effects (Mandzyuk et al., 2020).

CNS Agent Synthesis

  • Central Nervous System Agents: The synthesis of certain spiro compounds is driven by their potential application as central nervous system agents (Bauer et al., 1976).

Drug Discovery

  • Drug Discovery Applications: Spiro compounds have been explored for their potential in drug discovery, particularly in the development of selective ligands and inhibitors (Li et al., 2013).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

1'-ethyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-2-24-14-12-22(13-15-24)25-20(18-10-6-7-11-21(18)26-22)16-19(23-25)17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSBBWZBQIMJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

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